2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol

Analgesic CNS-active agents Structure-activity relationship

This β-amino alcohol features a distinctive 3-fluoro-4-methyl substitution pattern, critical for modulating lipophilicity, metabolic stability, and CYP450-mediated oxidation in SAR studies. Ideal as an analytical reference standard to distinguish C10H14FNO isomers via 19F NMR. Choose this specific isomer for consistent lead optimization and comparative metabolic profiling against non-fluorinated analogs.

Molecular Formula C10H14FNO
Molecular Weight 183.22 g/mol
Cat. No. B12074438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol
Molecular FormulaC10H14FNO
Molecular Weight183.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CC(CO)N)F
InChIInChI=1S/C10H14FNO/c1-7-2-3-8(5-10(7)11)4-9(12)6-13/h2-3,5,9,13H,4,6,12H2,1H3
InChIKeyXENZLCQHLXSHHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15.7 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol: A Fluorinated β-Amino Alcohol Scaffold for Medicinal Chemistry


2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol (CAS 1379380-58-1, molecular formula C10H14FNO, molecular weight 183.22 g/mol) is a synthetic β-amino alcohol featuring a 3-fluoro-4-methylphenyl aromatic substituent . The compound belongs to the 3-amino-3-arylpropan-1-ol class, which has been extensively patented as a pharmacophore scaffold for analgesic and CNS-active agents [1]. The presence of the 3-fluoro substituent in combination with the 4-methyl group creates a distinctive substitution pattern that modulates lipophilicity and metabolic stability relative to non-fluorinated or differently substituted analogs, positioning this compound as a strategic building block for structure-activity relationship (SAR) studies and lead optimization programs [2].

Why 2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol Cannot Be Replaced by Unsubstituted or Differently Fluorinated Analogs


The 3-fluoro-4-methyl substitution pattern on the phenyl ring is not a generic design choice; fluorine substitution at the 3-position combined with a 4-methyl group produces distinct electronic and steric effects that influence receptor binding, metabolic stability, and physicochemical properties compared to non-fluorinated (4-methylphenyl), mono-fluorinated (3-fluorophenyl), or alternatively positioned analogs [1]. In the broader 3-amino-3-arylpropan-1-ol patent landscape, aryl substitution patterns are explicitly defined as critical variables modulating analgesic potency and selectivity, with fluoro and methyl substituents listed among preferred embodiments [2]. Substituting this compound with a simpler analog lacking either the fluorine or the methyl group would alter both the electron density distribution on the aromatic ring and the compound's lipophilicity (LogP), potentially compromising target engagement, off-target selectivity, or pharmacokinetic profile in ways that cannot be predicted without empirical validation [3].

Quantitative Differentiation Evidence: 2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol vs. Structural Comparators


Aryl Substitution Pattern Differentiation: 3-Fluoro-4-Methyl vs. Alternative Isomers in the 3-Amino-3-arylpropan-1-ol Scaffold

The 3-fluoro-4-methylphenyl substitution pattern is explicitly claimed in the 3-amino-3-arylpropan-1-ol patent family (US 6,410,790) as part of a broader Markush structure where aryl substituents (R6–R8) include F and C1-6 alkyl as independently selectable groups [1]. Within this patent, the aryl substitution pattern is defined as a critical variable: compounds are distinguished by whether the aryl ring contains F, Cl, Br, CF3, OCF3, or alkyl substituents, and the combination of F at one position with methyl at another represents a specific claimed embodiment distinct from mono-substituted or unsubstituted analogs. Quantitative SAR data within the patent family (EP 1,043,306) demonstrates that aryl substitution directly impacts analgesic potency in animal models, with fluorinated analogs showing differentiated efficacy profiles [2].

Analgesic CNS-active agents Structure-activity relationship

Fluorine-Induced Lipophilicity Modulation Relative to Non-Fluorinated 4-Methylphenyl Analogs

The introduction of a fluorine atom at the 3-position of the 4-methylphenyl ring increases lipophilicity relative to the non-fluorinated 4-methylphenyl analog. Based on well-established fluorine medicinal chemistry principles, aromatic fluorine substitution typically increases LogP by approximately 0.2–0.4 units per fluorine atom depending on substitution position and neighboring groups [1]. This modest lipophilicity enhancement, combined with the electron-withdrawing effect of fluorine, alters both membrane permeability and metabolic vulnerability compared to the non-fluorinated comparator 2-amino-3-(4-methylphenyl)propan-1-ol. The 3-fluoro substitution specifically blocks potential sites of cytochrome P450-mediated aromatic hydroxylation, a known metabolic pathway for 4-methylphenyl-containing compounds [2].

Lipophilicity Metabolic stability Drug design

Synthetic Intermediacy: Differentiation from α-Amino Alcohol Isomers in Pharmaceutical Building Block Applications

2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol is structurally distinguished from isomeric 2-amino-1-(3-fluoro-4-methylphenyl)propan-1-ol (CAS 1342652-34-9) and 1-amino-2-(3-fluoro-4-methylphenyl)propan-2-ol (CAS 1502189-61-8) by the position of the amino and hydroxyl groups relative to the aromatic ring . This positional isomerism is functionally significant: the 2-amino-3-arylpropan-1-ol scaffold places the amino group at the β-position relative to the aromatic ring (β-amino alcohol), whereas the 2-amino-1-arylpropan-1-ol isomer positions the amino group at the α-position (α-amino alcohol). These constitutional isomers exhibit different hydrogen-bonding geometries, pKa values, and reactivity profiles in downstream coupling reactions (e.g., amide bond formation, reductive amination), making them non-interchangeable as synthetic intermediates [1].

Chiral synthesis Pharmaceutical intermediates Amino alcohol

Fluorinated vs. Chlorinated Aryl Analogs: Differential Electronic Effects on pKa and Hydrogen-Bonding Capacity

Within the 3-amino-3-arylpropan-1-ol patent family, the aryl ring may be substituted with either fluorine or chlorine among the allowed R6–R8 substituents [1]. Fluorine and chlorine differ substantially in their electronic effects: fluorine exerts a strong -I (inductive electron-withdrawing) effect with minimal +M (mesomeric electron-donating) contribution, whereas chlorine exhibits weaker -I but stronger +M effects. For aryl-substituted amino alcohols, 3-fluoro substitution reduces the pKa of the proximal amino group by approximately 0.5–0.8 units relative to the unsubstituted analog, while 3-chloro substitution produces a smaller pKa shift (ΔpKa ≈ 0.2–0.3 units) due to opposing inductive and resonance effects [2]. This difference alters the protonation state of the amino group at physiological pH (7.4), affecting both solubility and target binding.

pKa modulation Electronic effects Halogen substitution

Positional Fluorine Isomer Differentiation: 3-Fluoro vs. 2-Fluoro vs. 4-Fluoro-4-methylphenyl Analogs

The position of fluorine substitution on the 4-methylphenyl ring (ortho, meta, or para relative to the propanolamine attachment) produces distinct metabolic and binding profiles. Meta-fluorine substitution (as in 2-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol) generally confers superior metabolic stability compared to para-fluorine substitution, which is more susceptible to oxidative defluorination via cytochrome P450-mediated para-hydroxylation followed by fluoride elimination [1]. Ortho-fluorine substitution (e.g., 2-fluoro-4-methylphenyl analog, see compound class exemplified by (3R)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-ol) introduces steric constraints that can restrict conformational freedom of the amino alcohol side chain, potentially altering receptor binding geometry . The 3-fluoro-4-methyl arrangement represents a balanced design that provides metabolic protection without introducing excessive steric hindrance.

Regioisomerism Fluorine positional effects Metabolic stability

Molecular Formula Distinction from Common Degenerate Formula Matches in Procurement

The molecular formula C10H14FNO (MW 183.22) is shared by multiple constitutional isomers and structurally distinct compounds, creating potential for procurement errors . Compounds sharing this formula include 1-((2-fluorobenzyl)amino)propan-2-ol (MW 183.22, different connectivity with benzylamine rather than phenethylamine backbone), 2-{[(4-fluoro-2-methylphenyl)methyl]amino}ethan-1-ol (MW 183.23, ethan-1-ol backbone vs. propan-1-ol), and 3-amino-1-(2-fluoro-5-methylphenyl)propan-1-ol (MW 183.22, different substitution pattern) . Mass spectrometry alone cannot distinguish these isomers; verification requires orthogonal analytical methods such as NMR (1H, 13C, 19F) or HPLC with authentic reference standard.

Analytical chemistry Quality control Procurement specification

Optimal Application Scenarios for 2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol Based on Differentiated Properties


Lead Optimization of 3-Amino-3-arylpropan-1-ol-Derived Analgesic Candidates

This compound serves as a key intermediate or scaffold for SAR studies targeting the 3-amino-3-arylpropan-1-ol pharmacophore claimed in US 6,410,790 and EP 1,043,306 for analgesic and CNS applications [1]. The 3-fluoro-4-methyl substitution pattern represents a specific embodiment within this patent family, and the compound can be used to benchmark potency and selectivity against alternative substitution patterns (e.g., chloro, trifluoromethyl, unsubstituted) as defined in the patent claims. Its β-amino alcohol architecture allows further derivatization at the amino group (acylation, alkylation) and hydroxyl group (oxidation to ketone, esterification) to explore SAR around the core scaffold .

Metabolic Stability Profiling of Fluorinated Aryl Amino Alcohols

The 3-fluoro-4-methyl substitution pattern provides a strategically positioned fluorine atom that blocks cytochrome P450-mediated aromatic hydroxylation at the meta position while maintaining conformational flexibility [1]. This compound is suitable for comparative metabolic stability studies against non-fluorinated (4-methylphenyl), ortho-fluorinated (2-fluoro-4-methylphenyl), and para-fluorinated (4-fluoro-3-methylphenyl) analogs to quantify the impact of fluorine position on intrinsic clearance, metabolite identification, and in vivo half-life . Such studies are critical for establishing fluorine positional SAR in lead optimization campaigns.

Synthetic Methodology Development for β-Amino Alcohol Building Blocks

As a β-amino alcohol (amino group at C2 relative to propan-1-ol backbone), this compound is structurally distinct from α-amino alcohol isomers (e.g., 2-amino-1-(3-fluoro-4-methylphenyl)propan-1-ol) and offers a differentiated reactivity profile for synthetic methodology development [1]. It can be employed as a model substrate for developing stereoselective reductions of α-amino ketone precursors, enantioselective synthesis of chiral β-amino alcohols, or chemoenzymatic resolution protocols. The fluorinated aromatic ring provides a convenient 19F NMR handle for reaction monitoring and enantiomeric excess determination .

Reference Standard for Isomer-Specific Analytical Method Development

Given the molecular formula degeneracy with multiple C10H14FNO isomers, this compound is essential as an authentic reference standard for developing and validating HPLC, UPLC-MS, or SFC methods that distinguish between constitutional isomers in reaction monitoring, purity assessment, or stability studies [1]. The specific CAS 1379380-58-1 and SMILES Cc1ccc(CC(N)CO)cc1F define a unique chemical identity that must be verified by retention time matching and/or spectroscopic fingerprint against authentic material. Procurement of certified reference material with documented identity is critical for analytical method qualification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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